An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-aminoquinoline-8-carboxylate HCl
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-aminoquinoline-8-carboxylate HCl
Introduction
Methyl 4-aminoquinoline-8-carboxylate hydrochloride is a member of the 4-aminoquinoline class of compounds, a scaffold renowned for its significant pharmacological activities, including antimalarial, anti-inflammatory, and anticancer properties.[1][2][3][4] As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals. These properties govern the compound's behavior from synthesis and purification to formulation and bioavailability, ultimately impacting its therapeutic efficacy and safety profile.
This guide provides a comprehensive technical overview of the core physicochemical properties of Methyl 4-aminoquinoline-8-carboxylate HCl. It is structured to not only present available data but also to offer expert insights into the experimental methodologies required for its characterization, ensuring a self-validating and scientifically rigorous approach.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to unequivocally establish its identity.
-
Chemical Name: Methyl 4-aminoquinoline-8-carboxylate hydrochloride
-
Molecular Formula: C₁₁H₁₁ClN₂O₂
-
Molecular Weight: 238.67 g/mol (Calculated based on the free base molecular weight of 202.21 g/mol [5])
-
Chemical Structure:
Caption: Structure of Methyl 4-aminoquinoline-8-carboxylate HCl.
The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms of the quinoline ring system, typically the more basic nitrogen, which influences its solubility and stability.
Physicochemical Properties
A summary of the known and expected physicochemical properties is presented below.
| Property | Value/Expected Range | Significance in Drug Development |
| Melting Point | 109–111 °C (from vendor)[1] | A sharp melting point is an indicator of purity. It is a critical parameter for quality control and influences the manufacturing process of solid dosage forms. |
| Solubility | Soluble in polar solvents (e.g., methanol, DMSO)[1] | Governs the dissolution rate and, consequently, the absorption and bioavailability of the drug. Crucial for formulation development (e.g., selection of solvents for liquid formulations, dissolution media for solid dosage forms). |
| pKa | Expected to have at least two pKa values | The ionization state of a drug at physiological pH affects its solubility, permeability across biological membranes, and binding to its target. Essential for predicting in vivo behavior and for developing analytical methods like HPLC. |
| Optical Rotation | Not applicable (achiral) | The molecule does not possess a chiral center, hence it is optically inactive. |
Synthesis and Purification
The synthesis of Methyl 4-aminoquinoline-8-carboxylate HCl typically involves a multi-step process. A general understanding of the synthetic route is crucial for identifying potential impurities. Common strategies for the synthesis of 4-aminoquinolines involve the nucleophilic aromatic substitution of a 4-chloroquinoline precursor.[2][3][4]
A plausible synthetic approach is outlined below:
Caption: Generalized synthetic workflow for Methyl 4-aminoquinoline-8-carboxylate HCl.
Expertise & Experience: The choice of reaction conditions, such as solvent and temperature, at each step is critical to maximize yield and minimize the formation of by-products.[1] For instance, in the nucleophilic substitution step, controlling the temperature and reaction time can prevent the formation of di-substituted products. Purification is often achieved by recrystallization or column chromatography. For quinoline derivatives that are prone to decomposition on silica gel, using a deactivated silica gel or an alternative stationary phase like alumina is recommended.[6]
Experimental Protocols for Physicochemical Characterization
To ensure the scientific integrity and trustworthiness of the data, standardized and well-documented protocols must be employed.
Melting Point Determination
Rationale: The melting point is a fundamental physical property used for identification and as a primary indicator of purity. Impurities typically depress and broaden the melting range.
Methodology (Capillary Method, USP <741>): [7]
-
Sample Preparation: A small amount of the finely powdered and dried sample is packed into a capillary tube to a height of 2-4 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Heating: The sample is heated at a controlled rate. A rapid heating rate can be used to determine an approximate melting point, followed by a slower rate (1-2 °C per minute) for a precise measurement.[8]
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the sample is completely liquid (completion) are recorded as the melting range.
Solubility Determination
Rationale: Quantitative solubility data are essential for pre-formulation studies, enabling the development of suitable dosage forms and predicting oral bioavailability.
Methodology (Equilibrium Shake-Flask Method):
-
Preparation of Saturated Solution: An excess amount of Methyl 4-aminoquinoline-8-carboxylate HCl is added to a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, ethanol) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: The suspension is filtered through a 0.45 µm filter to remove undissolved solids. An aliquot of the clear filtrate is then diluted appropriately.
-
Quantification: The concentration of the dissolved compound in the diluted filtrate is determined using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for solubility determination.
pKa Determination
Rationale: The pKa value(s) indicate the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. This is critical for understanding its behavior in different physiological environments.
Methodology (Potentiometric Titration): [9][10][11]
-
Sample Preparation: A known concentration of Methyl 4-aminoquinoline-8-carboxylate HCl is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for compounds with low aqueous solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored using a calibrated pH electrode.
-
Data Analysis: The pKa is determined from the inflection point of the titration curve (pH vs. volume of titrant). The first derivative of the curve can be used to accurately locate this point.
Purity Analysis by HPLC
Rationale: HPLC is a powerful technique for separating and quantifying the main compound and any potential impurities. A validated HPLC method is essential for quality control.
Methodology (Reverse-Phase HPLC): [12][13][14]
-
Column: A C18 column is typically suitable for the analysis of quinoline derivatives.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 325 nm).
-
Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and are used for structural confirmation and identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methyl ester protons (a singlet), and the amine protons. The chemical shifts and coupling patterns provide a fingerprint of the molecule's structure.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, further confirming the carbon skeleton.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.[15][16] Expected key peaks include:
-
N-H stretching vibrations for the amino group.
-
C=O stretching of the ester group.
-
C=N and C=C stretching vibrations of the quinoline ring.
-
Aromatic C-H stretching.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.[2] For Methyl 4-aminoquinoline-8-carboxylate HCl, electrospray ionization (ESI) in positive ion mode is expected to show a prominent peak corresponding to the protonated free base [M+H]⁺.
Conclusion
A comprehensive characterization of the physicochemical properties of Methyl 4-aminoquinoline-8-carboxylate HCl is a critical and foundational step in its development as a potential therapeutic agent. This guide has outlined the key properties to be evaluated and has provided a framework of standardized, self-validating experimental protocols. By adhering to these rigorous methodologies, researchers and drug development professionals can ensure the generation of high-quality, reliable data, which is essential for informed decision-making throughout the drug development lifecycle. The insights provided into the rationale behind each experimental choice are intended to empower scientists to not only generate data but also to understand its implications for the ultimate success of this promising 4-aminoquinoline derivative.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
United States Pharmacopeia. General Chapter, 〈781〉 Optical Rotation. USP-NF. Rockville, MD: United States Pharmacopeia. Available from: [Link]
-
U.S. Pharmacopeia. General Chapters: <781> OPTICAL ROTATION. Available from: [Link]
-
thinkSRS.com. Determination of Melting Points According to Pharmacopeia. Available from: [Link]
-
U.S. Pharmacopeia. <781> OPTICAL ROTATION. 2011. Available from: [Link]
-
ECA Academy. Revised USP General Chapter <781> Optical Rotation published for Comments. 2023. Available from: [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. 2024. Available from: [Link]
-
Kamal A, et al. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. Available from: [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
-
SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. Available from: [Link]
-
ResolveMass Laboratories Inc. Melting Point Determination. Available from: [Link]
-
Guha, R., et al. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PMC. Available from: [Link]
-
University of Alberta. Melting point determination. Available from: [Link]
-
Pharmaguideline. Calibration of Melting Point Apparatus. Available from: [Link]
-
Sirius Analytical. Measuring the solubility of salts of basic drugs without first creating the salts. Available from: [Link]
-
DergiPark. Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. 2018. Available from: [Link]
-
Vistulu, S. M., et al. Development of Methods for the Determination of pKa Values. PMC. 2013. Available from: [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. 2022. Available from: [Link]
-
Scribd. Determination of Pka Values For API PDF. Available from: [Link]
-
Musiol, R., et al. RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. 2007. Available from: [Link]
-
SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. 2013. Available from: [Link]
-
CUNY Academic Works. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. 2015. Available from: [Link]
-
PubChem. Methyl 8-aminoquinoline-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. 2008. Available from: [Link]
-
OSTI.GOV. New method for determining the solubility of salts in aqueous solutions at elevated temperatures. 1976. Available from: [Link]
-
Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies. 2024. Available from: [Link]
-
PMC. 4-Aminoquinoline: a comprehensive review of synthetic strategies. 2024. Available from: [Link]
-
ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Available from: [Link]
-
ACS Publications. Synthesis of Certain Simple 4-Aminoquinoline Derivatives 1. Available from: [Link]
-
PubMed. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. 2012. Available from: [Link]
-
Taylor & Francis Online. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. 2012. Available from: [Link]
-
PLOS One. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Available from: [Link]
-
ResearchGate. Unique resonance forms of 4-aminoquinolines and 4-methylaminoquinolines. Available from: [Link]
-
University of Canterbury. Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline. Available from: [Link]
Sources
- 1. Buy Methyl 4-aminoquinoline-8-carboxylate hydrochloride (EVT-3033073) | 1416438-65-7 [evitachem.com]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1416438-65-7 | Methyl 4-aminoquinoline-8-carboxylate - Moldb [moldb.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. thinksrs.com [thinksrs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. researchgate.net [researchgate.net]
